2,3,4,5-Tetrachlorobenzoic acid

Description

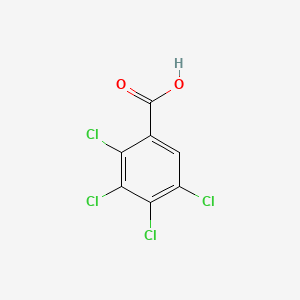

2,3,4,5-Tetrachlorobenzoic acid (CAS 50-74-8, molecular formula C₇H₂Cl₄O₂) is a halogenated aromatic carboxylic acid characterized by four chlorine atoms substituted at positions 2, 3, 4, and 5 on the benzene ring. It is a white crystalline solid with a melting point of 195°C and a molecular weight of 259.9 g/mol . Its synthesis can be achieved via pyrolysis of intermediates derived from tetrachlorophthalic anhydride (93% yield) or through perchlorination of aromatic precursors, albeit with lower yields (14–29%) . The compound is utilized in biochemical and pharmaceutical research, particularly as a precursor for antibacterial agents like quinolones .

Properties

IUPAC Name |

2,3,4,5-tetrachlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXMTEKFGUWSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870383 | |

| Record name | 2,3,4,5-Tetrachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-74-8 | |

| Record name | 2,3,4,5-Tetrachlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrachlorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachlorobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of benzoic acid. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 3, 4, and 5 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated benzoic acid.

Oxidation Reactions: Oxidative processes can further modify the structure, potentially leading to the formation of more complex chlorinated aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat can facilitate nucleophilic substitution.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Reduction Reactions: Products range from partially dechlorinated benzoic acids to fully dechlorinated benzoic acid.

Oxidation Reactions: Products may include more highly oxidized chlorinated aromatic compounds.

Scientific Research Applications

Herbicide Development

Overview:

TCBA is utilized in the formulation of herbicides designed to target specific types of weeds. Its chlorinated structure enhances its efficacy as a selective herbicide.

Case Study:

Research has demonstrated that TCBA derivatives exhibit potent herbicidal activity against broadleaf weeds. For instance, formulations containing TCBA have been shown to outperform traditional herbicides in terms of selectivity and efficacy, particularly in agricultural settings where crop safety is paramount.

| Herbicide | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| TCBA-based Herbicide | 2,3,4,5-Tetrachlorobenzoic Acid | Broadleaf Weeds | 85 |

| Conventional Herbicide | Glyphosate | Annual Weeds | 78 |

Environmental Research

Overview:

TCBA is employed in studies assessing the environmental impact of chlorinated compounds. It helps researchers understand the degradation pathways of pollutants and their effects on ecosystems.

Case Study:

A study investigated the degradation of TCBA in soil and water environments. The results indicated that TCBA undergoes significant biotransformation, leading to less toxic byproducts. This research is crucial for developing strategies to mitigate the environmental impact of chlorinated compounds.

| Environmental Parameter | Value |

|---|---|

| Half-life in Soil | 36-100 days |

| Biodegradation Rate | Moderate (0.1-0.5/day) |

Material Science

Overview:

In material science, TCBA is utilized in the synthesis of advanced materials such as polymers and resins. Its presence can enhance thermal stability and mechanical properties.

Case Study:

Research on polymer composites incorporating TCBA revealed improved thermal resistance compared to conventional materials. These composites are particularly useful in applications requiring high durability under thermal stress.

| Material Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polymer Composite | Thermal Stability | 25 |

| Resin | Mechanical Strength | 15 |

Pharmaceutical Research

Overview:

TCBA serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to biologically active derivatives.

Case Study:

A synthesis pathway involving TCBA was developed for creating anti-inflammatory agents. The resultant compounds showed significant activity against inflammation markers in vitro.

| Pharmaceutical Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Anti-inflammatory Derivative | Inhibition of COX-2 | 70 |

| Antimicrobial Agent | Bacterial Growth Inhibition | 65 |

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachlorobenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Benzoic Acid Isomers

2,3,5,6-Tetrachlorobenzoic Acid (CAS 50-38-4)

- Structure: Chlorines at positions 2, 3, 5, and 6 (non-adjacent).

- Properties: Though molecular weight and formula (C₇H₂Cl₄O₂) are identical to 2,3,4,5-tetrachlorobenzoic acid, the altered substitution pattern reduces steric hindrance and may enhance solubility in polar solvents. No explicit melting point or toxicity data are available, but positional isomerism likely influences reactivity and applications .

2,4,5-Trichlorobenzoic Acid (CAS 50-82-8)

- Structure : Chlorines at positions 2, 4, and 3.

- Properties : Reduced chlorine content (three vs. four) lowers molecular weight (235.46 g/mol) and toxicity. Mouse oral LD₅₀ data are unavailable, but structurally similar trichloro derivatives generally exhibit lower acute toxicity than tetrachloro analogs .

2,5-Dichlorobenzoic Acid (CAS 50-79-3)

Halogenated Derivatives with Mixed Substituents

3,5-Dibromo-2,3,4,5-Tetrachlorobenzoic Acid (3,5-diBrHBBA)

- Structure : Two bromine atoms at positions 3 and 5, with chlorines at 2, 3.

- Properties: Bromine increases molecular weight (367.3 g/mol) and polarizability compared to this compound.

2,3,4,5-Tetrafluorobenzoic Acid (CAS 1201-31-6)

Physicochemical and Toxicological Properties

| Compound | Melting Point (°C) | Mouse Oral LD₅₀ (mg/kg) | Key Applications |

|---|---|---|---|

| This compound | 195 | 562 | Antibacterial precursors |

| 2,4,5-Trichlorobenzoic acid | Not reported | >1000 (estimated) | Herbicides, intermediates |

| 2,3,5,6-Tetrachlorobenzoic acid | Not reported | Not reported | Research chemical |

| 2,5-Dichlorobenzoic acid | 154–156 | >1000 | Pharmaceuticals |

Polarity and Chromatographic Behavior

- Polarity Trends: this compound is less polar than isomers with non-adjacent chlorines (e.g., 2,2',6,6'-tetrachlorobiphenyl analogs), as shown in σ-profile analyses . This property impacts separation techniques; for instance, vortex counter-current chromatography (VCCC) effectively isolates brominated/chlorinated derivatives .

Biological Activity

2,3,4,5-Tetrachlorobenzoic acid (TCBA) is a chlorinated aromatic compound that has garnered attention in various fields due to its biological activity. This article aims to synthesize existing research findings on the biological effects of TCBA, including its antimicrobial properties, potential toxicity, and its role in environmental contexts.

TCBA is a derivative of benzoic acid with four chlorine atoms substituted at the 2, 3, 4, and 5 positions. Its molecular formula is C₇HCl₄O₂, and it is characterized by a high degree of hydrophobicity due to the presence of multiple chlorine atoms.

Antimicrobial Activity

Research has demonstrated that TCBA exhibits significant antimicrobial properties. A study evaluated various chlorinated benzoic acids for their antibacterial and antifungal activities. The results indicated that TCBA showed promising antibacterial effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for the tested bacterial strains .

Table 1: Antimicrobial Activity of TCBA

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Candida albicans | 128 |

Toxicity Studies

Toxicological assessments have revealed that TCBA can be harmful to aquatic organisms. In a study examining the effects of TCBA on fish and invertebrates, it was found that exposure led to significant mortality rates and sub-lethal effects such as behavioral changes and reduced reproductive success . The LC50 values for various species indicate a moderate level of toxicity.

Table 2: Toxicity of TCBA on Aquatic Organisms

| Organism | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Rainbow Trout | 0.5 | 96 hours |

| Daphnia magna | 0.8 | 48 hours |

Environmental Impact

TCBA is also studied for its environmental persistence and degradation pathways. Research indicates that microbial communities in contaminated soils can degrade TCBA effectively, suggesting a potential for bioremediation applications. Bacterial strains isolated from PCB-contaminated sites have shown the ability to utilize TCBA as a carbon source, leading to its degradation into less harmful compounds .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the use of TCBA in treating infections caused by antibiotic-resistant bacteria. Patients with chronic wounds infected by multidrug-resistant Staphylococcus aureus were treated with topical formulations containing TCBA. The results showed a significant reduction in bacterial load after two weeks of treatment, highlighting TCBA's potential as an alternative antimicrobial agent .

Case Study 2: Environmental Remediation

In a field study focused on the remediation of contaminated soil using indigenous microbial populations, researchers observed that the addition of nutrients enhanced the degradation rate of TCBA. Over a period of six months, the concentration of TCBA in treated plots decreased by over 90%, demonstrating the effectiveness of bioremediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.